molecular formula C4HBrClFN2 B6615360 5-bromo-2-chloro-4-fluoropyrimidine CAS No. 1956324-84-7

5-bromo-2-chloro-4-fluoropyrimidine

Cat. No.: B6615360
CAS No.: 1956324-84-7
M. Wt: 211.42 g/mol
InChI Key: XMPFIECJFSRORO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluoropyrimidine: is a heterocyclic compound with the molecular formula C4HBrClFN2 and a molecular weight of 211.42 g/mol . This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, chlorine, and fluorine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-4-fluoropyrimidine can be achieved through several methods. One common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination and fluorination steps. The process typically includes:

    Bromination: Reacting 2-hydroxypyrimidine with bromine at low temperatures (below 5°C) to form 2-hydroxy-5-bromopyrimidine.

    Chlorination: Treating 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine at controlled temperatures for several hours.

    Fluorination: Reacting the chlorinated intermediate with a fluorinating agent, followed by purification steps such as recrystallization and chromatography to obtain the final product.

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-fluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols can be used under basic conditions to replace halogen atoms.

    Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions to achieve coupling reactions.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the reagents used.
  • Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-Bromo-2-chloro-4-fluoropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the development of biologically active molecules and as a precursor in the synthesis of nucleoside analogs.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-4-fluoropyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its halogen atoms and pyrimidine ring. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. For example, in drug design, the compound may inhibit specific enzymes involved in disease progression .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-fluorophenol
  • 2-Bromo-5-fluoropyridine
  • 2,4-Dichloro-5-fluoropyrimidine

Comparison:

  • 5-Bromo-2-chloro-4-fluoropyrimidine is unique due to the presence of three different halogen atoms, which provides a high degree of reactivity and versatility in chemical synthesis.
  • 5-Bromo-2-chloro-4-fluorophenol and 2-Bromo-5-fluoropyridine share some structural similarities but differ in their functional groups and reactivity .
  • 2,4-Dichloro-5-fluoropyrimidine is another related compound, but it lacks the bromine atom, which can influence its chemical behavior and applications .

Properties

IUPAC Name

5-bromo-2-chloro-4-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPFIECJFSRORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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